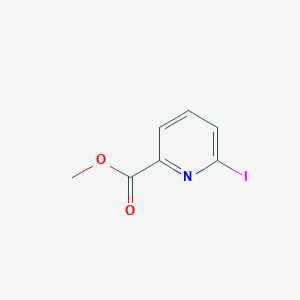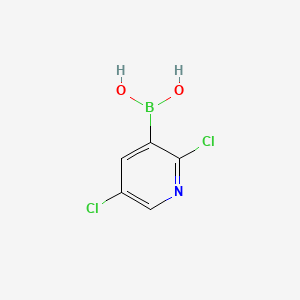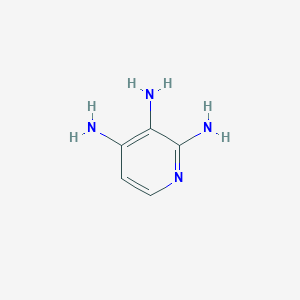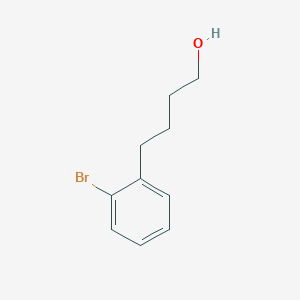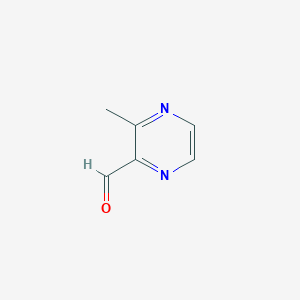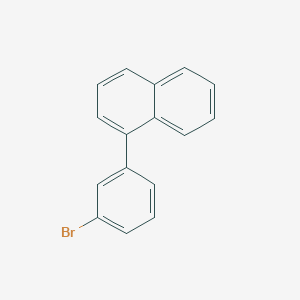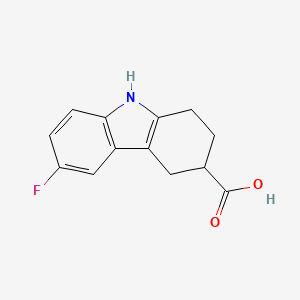
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
Overview
Description
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid is a chemical compound with the molecular formula C13H12FNO2 . It is a derivative of carbazole, a class of organic compounds containing a carbazole moiety, which consists of two benzene rings fused onto a pyrrole ring .
Molecular Structure Analysis
The molecular structure of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid consists of a carbazole moiety with a fluorine atom at the 6-position and a carboxylic acid group at the 3-position . The exact mass of the molecule is 233.08520679 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.24 g/mol. It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond. Its topological polar surface area is 53.1 Ų .Scientific Research Applications
Fluorescent Probes
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid derivatives have been explored as potential fluorescent probes. A study demonstrated the synthesis of new fluorescent carboxylic acid derivatives that showed consistent shifts to longer wavelengths in mediums of higher polarity and hydrogen bonding ability, indicating their potential as hydrogen bond-sensitive fluorescent probes (Mitra et al., 2013).
Antibacterial and Anticancer Agents
This compound has shown promise in the development of antibacterial and anticancer agents. A study synthesized derivatives that exhibited in vitro antimicrobial and antiproliferative activity, with certain compounds displaying growth inhibition against breast tumor and non-small cell lung cancer cells, coupled with an absence of cytotoxicity toward normal human fibroblasts (Al-Trawneh et al., 2010).
Mild Steel Corrosion Inhibitors
Research has also delved into the use of carbazole derivatives as anticorrosion agents for mild steel in various environments. These compounds were found to suppress corrosion effectively, suggesting their potential application in protecting metal surfaces (Nwankwo et al., 2018).
Luminescence Analysis in Pharmaceuticals
The luminescent properties of carbazole derivatives, including those structurally related to 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid, have been analyzed for potential application in pharmaceuticals. Assays were developed for these compounds based on their luminescence properties, indicating their utility in drug analysis and detection (Strojny & de Silva, 1975).
properties
IUPAC Name |
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c14-8-2-4-12-10(6-8)9-5-7(13(16)17)1-3-11(9)15-12/h2,4,6-7,15H,1,3,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWQZNACUZJAJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C3=C(N2)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615804 | |
| Record name | 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid | |
CAS RN |
907211-31-8 | |
| Record name | 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

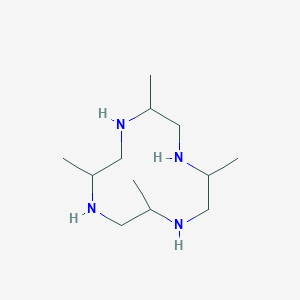
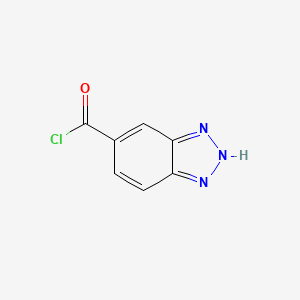
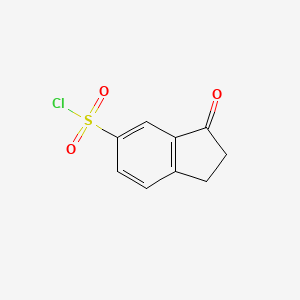

![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1321549.png)
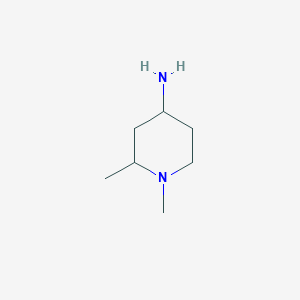
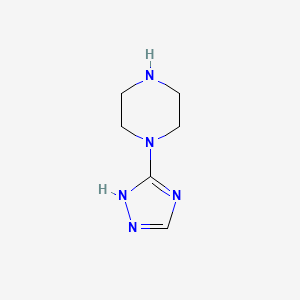
![4-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1321552.png)
